molecular formula C16H13N5OS B2567700 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207018-79-8

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2567700
CAS RN: 1207018-79-8
M. Wt: 323.37
InChI Key: ALCQNEMYVPHICE-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a key area of research. For example, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was synthesized as a side product during the synthesis of an antitubercular agent, indicating the relevance of these compounds in pharmaceutical research (Richter et al., 2023).

Radiosynthesis for PET Tracers

  • N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide derivatives have been explored in the radiosynthesis of potential PET tracers for orexin2 receptors. For instance, the synthesis of [N-methyl-(11)C] derivatives for PET imaging, although not successful in brain uptake, indicates the exploration of these compounds in neuroimaging studies (Liu et al., 2012).

Anticancer Research

  • The anticancer potential of benzimidazole-thiazole derivatives, including those structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, is a significant area of research. For example, synthesized derivatives displayed promising anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Nofal et al., 2014).

Novel Compounds Synthesis

  • Research also involves the synthesis of novel compounds using N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide as a base structure. For example, the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions indicates the chemical versatility and potential applications in various fields (Poomathi et al., 2015).

Biological Activity Studies

  • Benzimidazole compounds structurally similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide are also studied for their biological activities. For instance, various synthesized derivatives have been tested for antimicrobial activity, further expanding the scope of these compounds in biologically relevant applications (Uma et al., 2017).

ADMET Prediction in Drug Development

  • The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of derivatives structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is another key area. For instance, bis-benzimidazole derivatives were synthesized and evaluated for anticancer activity, with ADMET prediction aiding in the development of effective and safe compounds (Rashid, 2020).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(13-10-23-16(20-13)21-7-3-4-8-21)17-9-14-18-11-5-1-2-6-12(11)19-14/h1-8,10H,9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQNEMYVPHICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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